molecular formula C8H6BrNO3 B8268602 3-Bromo-5-methyl-4-nitrobenzaldehyde

3-Bromo-5-methyl-4-nitrobenzaldehyde

Cat. No.: B8268602
M. Wt: 244.04 g/mol
InChI Key: RPYXENLPRAPNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration and Bromination of Toluene Derivatives

      Step 1: Nitration of 4-methylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

      Step 2: Bromination of the resulting 4-nitro-3-methylbenzaldehyde using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position relative to the aldehyde group.

  • Alternative Route

      Step 1: Bromination of 4-methylbenzaldehyde to form 3-bromo-4-methylbenzaldehyde.

      Step 2: Nitration of the resulting compound using a nitrating mixture to introduce the nitro group at the para position relative to the aldehyde group.

Industrial Production Methods

Industrial production of 3-Bromo-5-methyl-4-nitrobenzaldehyde typically involves large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • 3-Bromo-5-methyl-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction

    • The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
  • Substitution

    • The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Palladium catalysts, nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: 3-Bromo-5-methyl-4-nitrobenzoic acid.

    Reduction: 3-Bromo-5-methyl-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methyl-4-nitrobenzaldehyde is utilized in several scientific research applications:

  • Organic Synthesis

    • Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pharmaceuticals

    • Potential precursor for the synthesis of bioactive compounds with antimicrobial, anti-inflammatory, or anticancer properties.
  • Materials Science

    • Employed in the development of novel materials, including polymers and dyes, due to its unique electronic properties.
  • Chemical Biology

    • Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-4-nitrobenzaldehyde exerts its effects depends on the specific application:

    In Organic Reactions: Acts as an electrophile in various substitution and addition reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl group.

    In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-nitrobenzaldehyde: Lacks the methyl group, resulting in different reactivity and applications.

    5-Bromo-2-nitrobenzaldehyde: Different substitution pattern, leading to variations in chemical behavior and uses.

    4-Bromo-3-nitrobenzaldehyde: Similar structure but different position of the nitro group, affecting its chemical properties.

Uniqueness

3-Bromo-5-methyl-4-nitrobenzaldehyde is unique due to the specific arrangement of the bromine, methyl, and nitro groups on the benzaldehyde ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-5-methyl-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)3-7(9)8(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYXENLPRAPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.